Tert-butyl 5-bromo-2-methylbenzylcarbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of Tert-butyl 5-bromo-2-methylbenzylcarbamate is characterized by the presence of a benzylcarbamate group attached to a tert-butyl group. The benzyl group is substituted with a bromine atom and a methyl group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
1. Photochemical and Thermal Rearrangement of Oxaziridines
The research by Lattes et al. (1982) explored the photochemical and thermal rearrangement of oxaziridines, including compounds similar to tert-butyl 5-bromo-2-methylbenzylcarbamate. This study provided insights into the stereoelectronic theory, explaining regioselectivities observed in photochemical and thermal rearrangements of oxaziridines (Lattes et al., 1982).
2. Polymer Stabilisation
Yachigo et al. (1988) investigated the role of compounds like this compound in stabilising polymers against thermal degradation, particularly in butadiene polymers. This study highlighted a unique bifunctional mechanism of stabilization (Yachigo et al., 1988).
3. Catalytic Activity Enhancement
The study by Arion et al. (2013) demonstrated that the inclusion of tert-butyl groups, akin to this compound, in transition metal S-methylisothiosemicarbazonates significantly enhances catalytic activity and stabilizes redox states in galactose oxidase models (Arion et al., 2013).
4. Investigation of MTBE Oxidation
Acero et al. (2001) researched the oxidation of methyl tert-butyl ether (MTBE), identifying major degradation products and establishing rate constants. This study is relevant due to the structural similarities between MTBE and this compound (Acero et al., 2001).
5. Application in Star Polymers and Block Copolymers
Zhao et al. (2005) utilized tert-butyl acrylate, which shares structural features with this compound, in the synthesis of well-defined star polymers and star block copolymers. This process involved atom transfer radical polymerization (Zhao et al., 2005).
6. Fujiwara-Moritani Reactions Enhancement
Liu and Hii (2011) found that tert-butyl perbenzoate, structurally related to this compound, can be used as a substitute for benzoquinone in Fujiwara-Moritani reactions. This study is significant for room-temperature reactions involving similar compounds (Liu & Hii, 2011).
Mechanism of Action
Mode of Action
The compound could potentially act as an inhibitor or activator of its target, depending on the nature of the interaction. The bromine atom could form a halogen bond with a key amino acid in the target protein, altering its function. The carbamate group could also be hydrolyzed by enzymes, releasing a benzyl group and a tert-butyl group, which could have further interactions .
Biochemical Pathways
The exact biochemical pathways affected by Tert-butyl 5-bromo-2-methylbenzylcarbamate would depend on its specific targets. Compounds with similar structures have been known to affect pathways involving the metabolism of xenobiotics, or foreign substances in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on factors such as its solubility, stability, and the presence of transporters for the compound in the body. The compound could potentially be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine or feces .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Potential effects could include the inhibition or activation of enzymes, changes in cell signaling, or alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature could affect the compound’s stability, while the presence of other compounds could affect its absorption or metabolism .
Safety and Hazards
While specific safety and hazard information for Tert-butyl 5-bromo-2-methylbenzylcarbamate was not found, compounds of similar structure often require careful handling. They may pose risks such as skin and eye irritation, and inhalation might be harmful . Always refer to the material safety data sheet (MSDS) for detailed safety information.
properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-5-6-11(14)7-10(9)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXCZFWXGCVURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1177558-43-8 | |
Record name | tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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